2-(Decylthio)ethanamine

Catalog No.
S8974236
CAS No.
29873-30-1
M.F
C12H27NS
M. Wt
217.42 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Decylthio)ethanamine

CAS Number

29873-30-1

Product Name

2-(Decylthio)ethanamine

IUPAC Name

2-decylsulfanylethanamine

Molecular Formula

C12H27NS

Molecular Weight

217.42 g/mol

InChI

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3

InChI Key

OIWXLVBZDMAARO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCN

2-(Decylthio)ethanamine, commonly referred to as DTEA, is an organic compound with the molecular formula C12H27NSC_{12}H_{27}NS. It features a long decyl chain (a straight-chain alkane with ten carbon atoms) attached to a thioether group and an amine group. The structure can be represented as follows:

CH3 CH2 9S CH2 2NH2\text{CH}_3-\text{ CH}_2\text{ }_9-\text{S CH}_2\text{ }_2-\text{NH}_2

DTEA is primarily known for its antimicrobial properties and is often utilized in various industrial applications, particularly in formulations designed to control microbial growth in cooling water systems and air washing systems .

Typical of amines and thioethers:

  • Acid-Base Reactions: DTEA can react with acids to form salts, such as the hydrochloride salt, which is commonly used in various formulations.
  • Nucleophilic Substitution: The sulfur atom in DTEA can participate in nucleophilic substitution reactions, making it useful in synthesizing other compounds.
  • Oxidation: The thioether functionality may undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

DTEA exhibits significant antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and algae. It is registered as an antimicrobial agent in formulations used for industrial applications . The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Several methods exist for synthesizing 2-(decylthio)ethanamine:

  • MEAH Process: This method involves the reaction of mercaptoethylamine hydrochloride with decene in a solvent such as propylene glycol or tetraethylene glycol. This reaction produces DTEA along with other byproducts .
  • ETOX Process: In this approach, ethyloxazoline reacts with decyl mercaptan in propylene glycol to yield DTEA. This method typically requires careful control of reaction conditions to optimize yield and purity .
  • Hydrolysis of Propionamides: Starting from 2-(decylthio)ethyl propionamide, hydrolysis using aqueous hydrohalic acid can produce DTEA hydrohalides .

DTEA is primarily used in:

  • Antimicrobial Formulations: Utilized in cooling water towers and air washing systems to prevent microbial growth.
  • Industrial Slimicides: Effective in controlling bacterial and fungal growth in industrial settings.
  • Research: Investigated for potential applications in pharmaceuticals due to its biological activity.

Studies have demonstrated that DTEA interacts effectively with various microorganisms, showcasing its potential as a broad-spectrum antimicrobial agent. Its efficacy has been evaluated through various assays measuring its ability to inhibit microbial growth under different environmental conditions .

In comparison to other long-chain thioether amines, 2-(decylthio)ethanamine stands out due to its specific chain length and functional groups. Here are some similar compounds:

Compound NameStructure DescriptionUnique Features
2-(Octylthio)ethanamineSimilar structure but with an octyl groupShorter carbon chain; different antimicrobial profile
2-(Dodecylthio)ethanamineContains a dodecyl groupLonger carbon chain; potentially different solubility
2-(Hexadecylthio)ethanamineFeatures a hexadecyl groupVery long carbon chain; may exhibit different physical properties

DTEA's unique combination of a decyl chain and amino-thiol functionality contributes significantly to its distinct properties, particularly its solubility and efficacy as an antimicrobial agent compared to its analogs.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.18642104 g/mol

Monoisotopic Mass

217.18642104 g/mol

Heavy Atom Count

14

UNII

ZCH437KVYJ

Dates

Last modified: 11-21-2023

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